2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid
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Overview
Description
2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid is a complex organic compound featuring a cyclopropyl group, a methoxythiophene ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common approach is the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce thiophene derivatives . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxythiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The methoxythiophene ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-substituted thiophene and 3-carbaldehyde thiophene.
Cyclopropyl-containing compounds: Molecules with cyclopropyl groups that exhibit similar reactivity.
Uniqueness
2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a cyclopropyl group and a methoxythiophene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-7(12(15)16)13(8-3-4-8)11(14)10-5-9(17-2)6-18-10/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKYFGKJULVPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1CC1)C(=O)C2=CC(=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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